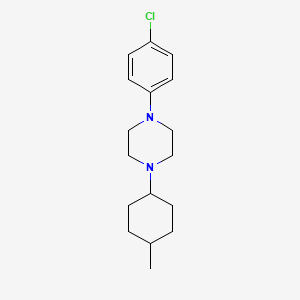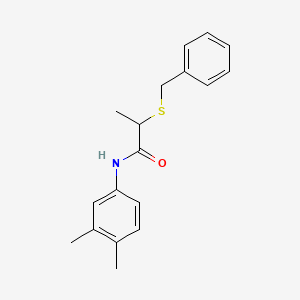
1-(4-chlorophenyl)-4-(4-methylcyclohexyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorophenyl)-4-(4-methylcyclohexyl)piperazine, also known as MeOPP, is a synthetic compound that belongs to the piperazine family. It is a psychoactive drug that has been used in scientific research to study the central nervous system's effects. MeOPP has a unique chemical structure that makes it an interesting compound to study. It has been synthesized using different methods, and its mechanism of action and physiological effects have been studied to understand its potential use in the treatment of various neurological disorders.
Mécanisme D'action
1-(4-chlorophenyl)-4-(4-methylcyclohexyl)piperazine acts as a serotonin receptor agonist and a dopamine receptor antagonist. It is thought to bind to serotonin receptors, stimulating the release of serotonin in the brain. This leads to an increase in serotonin levels, which can have a positive effect on mood and behavior. 1-(4-chlorophenyl)-4-(4-methylcyclohexyl)piperazine also acts as a dopamine receptor antagonist, blocking the effects of dopamine in the brain. This can have a negative effect on mood and behavior, making 1-(4-chlorophenyl)-4-(4-methylcyclohexyl)piperazine an interesting compound to study for its potential use in treating various neurological disorders.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-4-(4-methylcyclohexyl)piperazine has been found to have various biochemical and physiological effects on the body. It has been shown to increase the release of serotonin in the brain, leading to an increase in mood and behavior. It has also been found to decrease the release of dopamine in the brain, leading to a decrease in mood and behavior. 1-(4-chlorophenyl)-4-(4-methylcyclohexyl)piperazine has been found to have a short half-life, meaning it is quickly metabolized by the body and excreted.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-chlorophenyl)-4-(4-methylcyclohexyl)piperazine has several advantages and limitations for lab experiments. Its unique chemical structure makes it an interesting compound to study for its potential use in treating various neurological disorders. However, its psychoactive effects can make it challenging to use in certain types of experiments. Additionally, its short half-life can make it difficult to study its long-term effects on the body.
Orientations Futures
There are several future directions for the study of 1-(4-chlorophenyl)-4-(4-methylcyclohexyl)piperazine. One potential direction is to study its potential use in treating various neurological disorders such as depression, anxiety, and schizophrenia. Another potential direction is to study its effects on the brain in more detail to better understand how it affects brain function. Additionally, more research is needed to understand the long-term effects of 1-(4-chlorophenyl)-4-(4-methylcyclohexyl)piperazine on the body and its potential for addiction.
Méthodes De Synthèse
1-(4-chlorophenyl)-4-(4-methylcyclohexyl)piperazine can be synthesized using different methods. One of the methods involves the reaction of 1-(4-chlorophenyl)piperazine with 4-methylcyclohexanone in the presence of a reducing agent. Another method involves the reaction of 1-(4-chlorophenyl)piperazine with 4-methylcyclohexylmagnesium bromide. The synthesis of 1-(4-chlorophenyl)-4-(4-methylcyclohexyl)piperazine is a complex process that requires careful attention to detail and the use of specialized equipment.
Applications De Recherche Scientifique
1-(4-chlorophenyl)-4-(4-methylcyclohexyl)piperazine has been used in scientific research to study the central nervous system's effects. It has been found to act as a serotonin receptor agonist and a dopamine receptor antagonist. This makes it an interesting compound to study for its potential use in treating various neurological disorders such as depression, anxiety, and schizophrenia. 1-(4-chlorophenyl)-4-(4-methylcyclohexyl)piperazine has also been used to study the effects of psychoactive drugs on the brain, helping researchers to understand how these drugs affect brain function.
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-4-(4-methylcyclohexyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2/c1-14-2-6-16(7-3-14)19-10-12-20(13-11-19)17-8-4-15(18)5-9-17/h4-5,8-9,14,16H,2-3,6-7,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJBURJRELPTSAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N2CCN(CC2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-4-(4-methylcyclohexyl)piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-{2-[(3-chlorobenzyl)thio]ethyl}benzamide](/img/structure/B4986271.png)
![1-(2-methylphenyl)-N-[2-(4-morpholinyl)ethyl]methanesulfonamide](/img/structure/B4986278.png)
![1-(3-methoxyphenyl)-4-[4-(methylthio)benzyl]piperazine](/img/structure/B4986285.png)
![3-benzyl-2-{3-[(2-fluorophenoxy)methyl]-4-methoxyphenyl}-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B4986290.png)
![N-[1-[(3-chloro-4-methoxyphenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furamide](/img/structure/B4986312.png)


![5-{4-[(2,5-dimethyl-1,3-thiazol-4-yl)acetyl]-1-piperazinyl}-2-methyl-3(2H)-pyridazinone](/img/structure/B4986333.png)
![cyclohexyl 2-[5-(3,4-dimethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoate](/img/structure/B4986339.png)
![2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]-N-phenylbutanamide](/img/structure/B4986344.png)
![butyl 4-({4-[(2-methyl-1-piperidinyl)sulfonyl]benzoyl}amino)benzoate](/img/structure/B4986356.png)

![4-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B4986381.png)
![N-[2-(4-methoxyphenyl)ethyl]-1-[3-(trifluoromethyl)phenyl]-2-propanamine](/img/structure/B4986387.png)